N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide
Description
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core linked to a pyrimidinylamino-substituted butanamide backbone. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets. The isopropyl substituent on the benzimidazole nitrogen likely modulates steric and lipophilic properties, influencing pharmacokinetic parameters such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C19H24N6O/c1-14(2)25-16-8-4-3-7-15(16)24-17(25)13-23-18(26)9-5-10-20-19-21-11-6-12-22-19/h3-4,6-8,11-12,14H,5,9-10,13H2,1-2H3,(H,23,26)(H,20,21,22) |
InChI Key |
LSPWVFKKGNOUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using isopropyl halides in the presence of a base such as potassium carbonate.
Coupling with Pyrimidinylamine: The final step involves coupling the alkylated benzimidazole with 4-(2-pyrimidinylamino)butanoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions:
Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole and pyrimidinylamino groups.
Substitution: Alkylated or acylated derivatives of the pyrimidinylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The pyrimidinylamino group can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Biological Activity
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The compound features a benzimidazole moiety linked to a pyrimidine and a butanamide backbone. Its molecular formula is , and it possesses a molecular weight of approximately 284.35 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes involved in metabolic pathways, similar to other benzimidazole derivatives known for their inhibitory effects on lipoxygenases and other enzymes .
- Receptor Binding : Its structural similarity to known pharmacological agents suggests potential binding to various receptors, which could modulate signaling pathways associated with cell proliferation and apoptosis.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential effects of this compound:
- Antitumor Efficacy : A study demonstrated that similar compounds effectively inhibited tumor growth in mouse models by targeting the PI3K/AKT/mTOR pathway. The results indicated that low doses could significantly reduce tumor size without severe toxicity .
- Anti-inflammatory Properties : Research on related benzimidazole derivatives has shown promising anti-inflammatory effects through the inhibition of lipoxygenase pathways, suggesting that this compound may exhibit similar properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of butanamide derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis with three structurally related compounds (m, n, o) listed in Pharmacopeial Forum (2017) :
Structural Features and Key Differences
| Compound Name | Core Structure | Substituents/Functional Groups | Stereochemistry |
|---|---|---|---|
| Target Compound | Benzimidazole + butanamide | 1-isopropyl-1H-benzimidazole, 2-pyrimidinylamino | Achiral (no stereocenters specified) |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... | Hexanamide backbone | 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl, tetrahydro-pyrimidinone | R/S configurations at C2, C4, C5 |
| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... | Hexanamide backbone | Similar to compound m but with distinct stereochemistry | R/S configurations at C2, C4, C5 |
| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... | Hexanamide backbone | Stereochemical variation at C4 | R/S configurations at C2, C4, C5 |
Functional Implications
Backbone Complexity :
- The target compound employs a simpler butanamide chain, whereas compounds m, n, and o feature a hexanamide backbone with additional phenyl and hydroxy groups. The extended backbone in m/n/o may enhance conformational flexibility or target engagement but could reduce metabolic stability .
Substituent Effects: The 2-pyrimidinylamino group in the target compound contrasts with the 2,6-dimethylphenoxy and acetamido groups in m/n/o. Pyrimidinyl groups are often associated with nucleotide mimicry and kinase inhibition, while phenoxy groups may improve lipophilicity and membrane penetration .
Stereochemical Influence: Compounds m, n, and o exhibit multiple stereocenters, which are critical for their biological activity and selectivity. For example, the (R) or (S) configurations at C2 and C4 in these compounds could dictate binding to chiral enzyme pockets.
Pharmacokinetic Considerations :
- The isopropyl group on the benzimidazole in the target compound may enhance metabolic stability compared to the hydroxy and acetamido groups in m/n/o, which could increase susceptibility to oxidation or hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
